molecular formula C15H23NO5 B590760 (2R,3R,4R,5S)-1-(2-(Benzyloxy)ethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol CAS No. 1203659-54-4

(2R,3R,4R,5S)-1-(2-(Benzyloxy)ethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol

Cat. No.: B590760
CAS No.: 1203659-54-4
M. Wt: 297.351
InChI Key: IKHOHXBNNLDFIX-LXTVHRRPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3R,4R,5S)-1-(2-(Benzyloxy)ethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol is a stereochemically complex piperidine-triol derivative. Key features include:

  • Core structure: A six-membered piperidine ring with three hydroxyl groups (3,4,5-triol) and a hydroxymethyl group at position 2.
  • Substituent: A 2-(benzyloxy)ethyl group at position 1, introducing aromaticity and lipophilicity.
  • Stereochemistry: The (2R,3R,4R,5S) configuration ensures specificity in biological interactions, analogous to clinically approved migalastat .

Properties

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c17-9-12-14(19)15(20)13(18)8-16(12)6-7-21-10-11-4-2-1-3-5-11/h1-5,12-15,17-20H,6-10H2/t12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHOHXBNNLDFIX-LXTVHRRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1CCOCC2=CC=CC=C2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1CCOCC2=CC=CC=C2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

D-Glucose as a Chiral Starting Material

The stereochemical complexity of the target compound aligns with carbohydrates, which serve as ideal chiral precursors. A validated route begins with D-glucose, leveraging its inherent stereocenters to guide the synthesis. The key step involves a base-promoted cyclization to construct the piperidine ring while preserving stereochemistry.

In one approach, D-glucose is converted to a protected hemiacetal intermediate, which undergoes nucleophilic displacement with 2-(benzyloxy)ethylamine. The resulting open-chain intermediate is treated with a strong base (e.g., sodium methoxide) to induce cyclization via an intramolecular SN2 reaction, forming the piperidine core. The hydroxyl groups are strategically protected as benzyl ethers during this process, with final deprotection under hydrogenolysis yielding the triol.

Key Data:

  • Yield: 60–70% for the cyclization step.

  • Stereoselectivity: >95% enantiomeric excess (ee) due to carbohydrate template.

Organometallic Approaches for Piperidine Ring Formation

Copper-Catalyzed Alkylation and Cyclization

Organometallic methods enable modular construction of the piperidine ring. A copper-catalyzed alkylation of β-aminoalkyl zinc iodides with 3-chloro-2-(chloromethyl)prop-1-ene generates intermediates that cyclize under basic conditions (e.g., NaH) to form 5-methylene piperidines. Subsequent hydrogenation introduces the hydroxymethyl group while controlling stereochemistry.

For the target compound, the 2-(benzyloxy)ethyl side chain is introduced via alkylation of a secondary amine intermediate. Hydrogenation of the 5-methylene group with Pd/C under H₂ achieves cis-dihydroxylation, yielding the (2R,3R,4R,5S) configuration.

Key Data:

  • Cyclization Yield: 55–85%.

  • Hydrogenation Selectivity: 3:1 diastereomeric ratio (dr) for TFA-protected substrates.

Reductive Cyclization of Oxoamino Acid Derivatives

Synthesis of 6-Oxoamino Acids

Reductive cyclization of 6-oxoamino acids provides access to 2,6-disubstituted piperidines. Starting from L-serine, conjugate addition of organozinc reagents to enones generates keto intermediates, which undergo reductive amination to form the piperidine ring. The 2-(benzyloxy)ethyl group is introduced via N-alkylation prior to cyclization.

Example Protocol:

  • L-Serine is converted to a β-ketoester via Claisen condensation.

  • Organozinc addition installs the hydroxymethyl group.

  • Reductive cyclization with NaBH₃CN forms the piperidine ring.

Key Data:

  • Overall Yield: 40–50%.

  • Stereochemical Outcome: Mixture of cis/trans diastereomers requiring chromatography.

Protection and Deprotection Strategies

Hydroxyl Group Management

Successful synthesis requires precise protection of hydroxyl groups. Benzyl (Bn) and tert-butyldimethylsilyl (TBS) ethers are commonly used due to orthogonal deprotection conditions. For example:

  • Benzyl Ethers: Introduced via Williamson ether synthesis and removed by H₂/Pd.

  • TBS Ethers: Installed using TBSCl/imidazole and cleaved with TBAF.

Side Chain Introduction

The 2-(benzyloxy)ethyl group is appended early in the synthesis to avoid steric hindrance. In one patent-derived method, 4-ethoxyphenylmethyl groups are introduced via Ullmann coupling, followed by benzylation.

Comparative Analysis of Methods

Method Yield Stereoselectivity Complexity
Carbohydrate-Based60–70%>95% eeModerate
Organometallic55–85%3:1 drHigh
Reductive Cyclization40–50%Mixed drHigh

The carbohydrate route offers superior stereocontrol, while organometallic methods provide flexibility for analog synthesis.

Challenges and Optimization Opportunities

  • Stereochemical Drift: Acidic conditions during deprotection may epimerize hydroxyl groups. Use of mild acids (e.g., PPTS) mitigates this.

  • Side Chain Installation: Direct alkylation of piperidine nitrogen often requires phase-transfer catalysts to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzyloxy group, potentially converting it to a hydroxyl group.

    Substitution: The benzyloxyethyl side chain can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Conversion to hydroxyl-substituted piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions due to its multiple functional groups.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with piperidine derivatives.

    Drug Development: Exploration as a scaffold for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for diseases involving piperidine derivatives.

    Diagnostic Tools: Use in the development of diagnostic agents due to its unique structure.

Industry

    Material Science: Application in the synthesis of novel materials with specific properties.

    Chemical Manufacturing: Use as a building block in the production of various chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and benzyloxyethyl side chain play crucial roles in binding to these targets, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related piperidine-triol derivatives, highlighting substituents, molecular properties, and biological applications:

Compound Name Substituent Molecular Formula Molecular Weight Biological Activity Reference
Target Compound 2-(Benzyloxy)ethyl C₁₅H₂₃NO₅ 297.35 g/mol* Hypothetical glycosidase inhibition -
Migalastat (Galafold®) 2-Hydroxyethyl (as HCl salt) C₆H₁₃NO₄·HCl 199.64 g/mol Fabry disease therapy
Miglitol 2-Hydroxyethyl C₈H₁₇NO₅ 207.23 g/mol α-glucosidase inhibition
DNJ Derivative 2l () 6-(Cycloheptyloxy)hexyl C₁₉H₃₅NO₄ 360.49 g/mol Antiviral (Dengue)
DNJ Derivative 3j () 6-(3-Fluorophenoxy)hexyl C₁₈H₂₇FNO₄ 358.41 g/mol Antiviral (Dengue)
1-Methylpiperidine-triol () Methyl C₇H₁₅NO₄ 177.20 g/mol Research use
1-Butylpiperidine-triol () Butyl C₁₀H₂₁NO₄ 219.28 g/mol Research use

*Calculated based on core structure (C₆H₁₃NO₄, ) and substituent (C₈H₁₀O).

Key Findings from Comparative Analysis

Long-chain substituents (e.g., cycloheptyloxyhexyl in DNJ Derivative 2l) are associated with antiviral activity, suggesting substituent length and hydrophobicity modulate target binding .

Stereochemical Specificity :

  • Migalastat’s (2R,3S,4R,5S) configuration is critical for binding α-galactosidase A in Fabry disease . The target compound’s (2R,3R,4R,5S) stereochemistry may similarly dictate enzyme selectivity.

Synthetic Efficiency :

  • DNJ derivatives in were synthesized with >90% yields via hydrogenation and column chromatography, indicating scalable methods for analogous compounds .

Safety Profile :

  • Compounds like 1-butylpiperidine-triol () carry warnings for skin/eye irritation (H315-H319), suggesting reactive hydroxyl groups may necessitate protective handling .

Biological Activity

The compound (2R,3R,4R,5S)-1-(2-(benzyloxy)ethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol is a piperidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C₁₅H₃₁NO₄, with a molecular weight of approximately 289.41 g/mol. The compound features a piperidine ring substituted with hydroxymethyl and benzyloxy groups, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₃₁NO₄
Molecular Weight289.41 g/mol
Boiling PointNot Available
SolubilityHigh

Antidiabetic Properties

One of the most notable biological activities associated with this compound is its potential as an antidiabetic agent. Research indicates that this compound may inhibit α-glucosidase activity, which is crucial in delaying carbohydrate absorption and managing postprandial blood glucose levels. For instance, studies have shown that similar piperidine derivatives exhibit significant inhibition of α-glucosidase, suggesting that our compound may possess similar properties .

Antimicrobial Activity

Preliminary data suggest that this compound may also possess antimicrobial properties. Research into structurally similar compounds has indicated effectiveness against various bacterial strains. This activity is likely due to the compound's ability to disrupt bacterial cell wall synthesis or function .

Case Studies and Research Findings

  • α-Glucosidase Inhibition : A study conducted on structurally related compounds demonstrated significant inhibition of α-glucosidase activity. The results indicated that modifications to the piperidine ring could enhance inhibitory potency .
  • Neuroprotective Mechanisms : In vitro studies have shown that certain piperidine derivatives can reduce neuronal cell death induced by oxidative stress. These findings suggest potential applications in treating conditions like Alzheimer's disease .
  • Antimicrobial Efficacy : A comparative analysis of various benzyloxy-substituted piperidines revealed promising antimicrobial activity against Gram-positive bacteria. The study highlighted the need for further exploration into the structure-activity relationship of these compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing (2R,3R,4R,5S)-1-(2-(Benzyloxy)ethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol?

  • Methodological Answer : The compound can be synthesized via hydrogenation using 10% Pd/C in ethanol under 45 psi H₂ for 24 hours, followed by purification via silica gel column chromatography (methanol:ethyl acetate gradients). This method yields high purity (>93%) and stereochemical integrity, as confirmed by optical rotation ([α]D) and NMR . Alternative routes involve protecting group strategies for hydroxyl moieties to prevent undesired side reactions during alkylation steps .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer : Key characterization techniques include:

  • 1H/13C NMR : To verify stereochemistry and substituent positions (e.g., benzyloxyethyl group at C1 and hydroxymethyl at C2) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., MH+ = 360 observed vs. calculated) .
  • HPLC : Assess purity (>98%) using reversed-phase methods with UV detection, as demonstrated for structurally related piperidine derivatives .

Q. What biological activities are associated with this compound?

  • Methodological Answer : The compound’s structural similarity to deoxynojirimycin (DNJ) derivatives suggests potential α-glucosidase inhibitory activity, which can be tested via enzyme inhibition assays using p-nitrophenyl glycosides as substrates . Additionally, its piperidine core may interact with monoamine transporters, requiring radioligand binding assays (e.g., [³H]nisoxetine for norepinephrine transporters) to evaluate affinity .

Advanced Research Questions

Q. How does stereochemistry at C2, C3, C4, and C5 influence biological activity?

  • Methodological Answer : Stereoisomers (e.g., 3R,4R vs. 3S,4S) significantly alter binding affinity. For example, (3R,4R)-configured analogs show 10-fold higher selectivity for serotonin transporters compared to (3S,4S) isomers. This can be evaluated via comparative molecular docking and free energy perturbation (FEP) simulations to map stereochemical interactions with target proteins .

Q. What advanced analytical techniques are used to resolve impurities or degradation products?

  • Methodological Answer :

  • RP-HPLC with MS/MS : Identify impurities (e.g., dialkylated or monoalkylated byproducts) using C18 columns and acetonitrile/water gradients .
  • Chiral Chromatography : Separate enantiomers using amylose-based columns to ensure stereochemical purity .
  • Stability-Indicating Methods : Accelerated degradation studies (e.g., pH, thermal stress) coupled with LC-UV/MS detect hydrolytic or oxidative degradation pathways .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties and hydrogen-bonding interactions, correlating with solubility and membrane permeability. Molecular dynamics (MD) simulations predict blood-brain barrier penetration using logP and polar surface area (PSA) descriptors .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical fidelity?

  • Methodological Answer :

  • Catalytic Hydrogenation Optimization : Replace Pd/C with asymmetric catalysts (e.g., Ru-BINAP) for enantioselective reductions .
  • Flow Chemistry : Continuous hydrogenation reduces reaction time and improves yield consistency .
  • In-line Analytics : PAT (Process Analytical Technology) tools (e.g., FTIR, Raman) monitor intermediate stereochemistry in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.